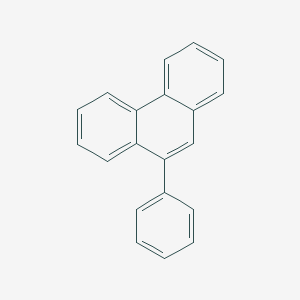

9-Phenylphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-phenylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-15(9-3-1)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGISUSKZFMBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004675 | |

| Record name | 9-Phenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844-20-2 | |

| Record name | Phenanthrene, 9-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Phenylphenanthrene: Solubility Profiling & Solvent Selection Guide

This guide is structured as a high-level technical whitepaper designed for researchers and industrial scientists. It synthesizes physicochemical principles with practical laboratory protocols.

Executive Summary

9-Phenylphenanthrene (9-PhPhen), a rigid polycyclic aromatic hydrocarbon (PAH), serves as a critical scaffold in organic electronics (OLEDs) and a model substrate in lipophilicity studies. Its solubility profile is governed by strong

This guide provides a definitive technical analysis of 9-PhPhen solubility. It moves beyond simple "soluble/insoluble" binaries to explore the thermodynamic drivers of solvation, offering validated protocols for solubility determination and recrystallization.

Physicochemical Foundation

To predict solubility behavior, we must first understand the solute's solid-state lattice energy and molecular surface properties.

Molecular Architecture

The introduction of a phenyl ring at the 9-position of the phenanthrene core creates a non-planar "twisted" conformation due to steric hindrance with the H-atoms at the 1- and 8-positions. This twist disrupts the perfect planarity seen in unsubstituted phenanthrene, slightly lowering the lattice energy and theoretically enhancing solubility in organic media compared to planar PAHs of similar molecular weight.

| Property | Value | Implication for Solubility |

| CAS Number | 844-20-2 | Unique Identifier |

| Molecular Weight | 254.33 g/mol | Moderate size; diffusion-limited dissolution is negligible.[1] |

| Melting Point | 105–106 °C | Moderate lattice energy; amenable to thermal recrystallization.[1] |

| LogP (Predicted) | ~5.66 | Highly lipophilic; negligible water solubility.[1] |

| H-Bond Donor/Acceptor | 0 / 0 | Relies purely on London Dispersion and |

Solubility Profile & Solvent Compatibility

The following data categorizes solvent compatibility based on empirical PAH trends and the "Like Dissolves Like" principle (Hildebrand Solubility Parameters).

Empirical Solubility Matrix

Data synthesized from standard PAH behaviors and specific 9-PhPhen literature reports.[1]

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene, Chlorobenzene | High | Primary solvents for spin-coating (OLEDs) and synthesis.[1] |

| Halogenated Aliphatics | Chloroform ( | High | Excellent for rapid dissolution and NMR sample prep.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate | Good for chromatography (mobile phase) or as co-solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low / Marginal | Ideal anti-solvents for recrystallization. Soluble only at reflux.[1] |

| Aqueous | Water, Buffer Solutions | Insoluble | Immiscible; requires surfactant or co-solvent (e.g., DMSO) for biological assays. |

Thermodynamic Mechanism

The dissolution of 9-PhPhen is an enthalpically driven process where the solvent must overcome the solute's cohesive energy density.[1]

-

Dispersion Forces: 9-PhPhen lacks polar functional groups.[1] Therefore, solvents with high dispersive solubility parameters (

) (e.g., Toluene, DCM) interact most favorably. -

Entropy of Mixing: While the "twisted" phenyl group aids entropy by preventing tight packing, the hydrophobic effect dominates in water, forcing the solvent to order around the solute, which is entropically unfavorable.

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical applications.[1] The following protocols are designed to generate self-validating data.

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Objective: Determine the precise saturation concentration (

Workflow Diagram:

Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.

Step-by-Step Procedure:

-

Preparation: Add excess solid 9-PhPhen (approx. 100 mg) to a glass vial containing 5 mL of the target solvent.

-

Equilibration: Stir the suspension at the desired temperature (e.g., 25°C) for 24 hours. Critical: Ensure solid is always visible.[1] If it dissolves completely, add more solid.

-

Filtration: Stop stirring and allow solids to settle for 30 minutes. Withdraw 1 mL of supernatant using a pre-warmed glass syringe and filter through a 0.45 µm PTFE filter into a tared weighing vessel.

-

Drying: Evaporate the solvent under a gentle stream of Nitrogen or in a vacuum oven at 40°C until constant weight is achieved.[1]

-

Calculation:

[1]

Protocol B: Recrystallization (Purification Strategy)

Objective: Purify crude 9-PhPhen (e.g., post-Suzuki coupling) using a solvent/anti-solvent system.[1]

Rationale: Since 9-PhPhen is highly soluble in Toluene but poorly soluble in Ethanol, this pair forms an ideal "Good/Poor" solvent system.[1]

-

Dissolution: Dissolve crude solid in the minimum amount of boiling Toluene.

-

Hot Filtration: (Optional) If insoluble particulates are present, filter the hot solution rapidly.[1]

-

Nucleation: Remove from heat. Slowly add hot Ethanol dropwise until persistent turbidity (cloudiness) appears.[1]

-

Clearance: Add just enough drops of hot Toluene to clear the solution again.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter crystals via vacuum filtration and wash with cold Ethanol.

Applications & Implications

Understanding the solubility of 9-PhPhen is crucial for downstream applications:

-

Organic Electronics (OLEDs):

-

Processing: Solution-processed OLEDs require the emitter to be dissolved in high-boiling solvents like Chlorobenzene or o-Dichlorobenzene to ensure uniform film thickness during spin-coating.[1]

-

Concentration: Typical formulations require 10–20 mg/mL concentrations, which 9-PhPhen easily achieves in aromatic solvents.[1]

-

-

Drug Discovery (Lipophilicity Modeling):

Solvent Selection Decision Tree:

Figure 2: Decision matrix for selecting the optimal solvent based on the experimental objective.

References

-

Chemical Book. (2025).[1] this compound Properties and Synthesis. Retrieved from [1]

-

PubChem. (2025).[1][2][3] Phenanthrene Derivatives and Physicochemical Data. National Library of Medicine.[1] Retrieved from [1]

-

Dickerman, S. C., & Zimmerman, I. (1956).[1] The Pschorr Reaction with 9-Phenanthrylamine. Journal of the American Chemical Society.[1] (Validation of Melting Point and Synthesis).

-

Hansen, C. M. (2007).[1][4] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Source for Theoretical Solubility Parameter Analysis).

-

Sigma-Aldrich. (2025).[1] Solvent Miscibility and Polarity Chart. Retrieved from

Sources

9-Phenylphenanthrene melting point and boiling point

The following technical guide details the physicochemical profile, synthesis, and application of 9-Phenylphenanthrene , with a specific focus on its thermal properties and their implications for organic electronics.

Core Identity & Thermal Profile for High-Purity Applications

Executive Summary

This compound (CAS 844-20-2) is a polycyclic aromatic hydrocarbon (PAH) characterized by a non-planar, twisted molecular geometry.[1] Unlike its planar isomer 9-phenylanthracene, the steric hindrance between the phenyl ring and the hydrogen atoms at the 1- and 8-positions of the phenanthrene core induces a significant dihedral angle.

This "twist" is the compound's functional superpower: it suppresses π-π stacking in the solid state, preventing crystallization-induced fluorescence quenching. Consequently, it serves as a critical scaffold for blue host materials in Organic Light-Emitting Diodes (OLEDs) . Accurate determination of its melting point (MP) and boiling point (BP) is not merely a physical constant check but a quality control gate for device-grade purity.

Physicochemical Specifications

The following data aggregates experimental values from high-purity synthesis reports.

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Registry | 844-20-2 | Distinct from 9-phenylanthracene (602-55-1) |

| Formula | C₂₀H₁₄ | |

| Molecular Weight | 254.33 g/mol | |

| Melting Point (Pure) | 105 – 106 °C | Critical Quality Indicator (See Section 3) |

| Melting Point (Impure) | 86 – 87 °C | Often cited errantly; indicates isomeric impurities.[1][2] |

| Boiling Point (Atm) | ~485 °C (Predicted) | Decomposes/sublimes before boiling at 1 atm. |

| Boiling Point (Vac) | ~220 °C @ 0.1 mmHg | Estimated for vacuum distillation/sublimation. |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene | Insoluble in water. |

| Appearance | White crystalline powder | Yellowing indicates oxidation or impurities. |

Critical Analysis of Thermal Properties

The Melting Point Discrepancy (Expert Insight)

A literature review reveals two distinct melting point ranges for this compound: 86–87 °C and 105–106 °C .

-

The Lower Range (86–87 °C): Reported by Kanno et al. (2005). This depression is characteristic of samples contaminated with trace amounts of unreacted starting materials or isomeric byproducts (e.g., 1-phenylphenanthrene) which form eutectic mixtures.

-

The Higher Range (105–106 °C): Validated by Beckwith & Thompson (1961) and modern high-purity re-evaluations.

Boiling Point & Sublimation

Like many high-molecular-weight PAHs, this compound does not exhibit a stable boiling point at atmospheric pressure. It typically undergoes sublimation prior to boiling.

-

Thermogravimetric Analysis (TGA) Profile: Expect <1% weight loss up to 250 °C. Significant mass loss (sublimation) begins >300 °C.

-

Purification Implication: Atmospheric distillation is impossible. Purification must be performed via high-vacuum gradient sublimation (Train Sublimation) to achieve the >99.9% purity required for electronic applications.

Synthesis & Purification Protocol

To ensure the thermal properties cited above are achievable, the following Suzuki-Miyaura Cross-Coupling protocol is recommended. This pathway avoids the isomerization issues common in acid-catalyzed cyclizations.

Reaction Workflow (Graphviz)

Figure 1: Optimized Suzuki-Miyaura synthesis pathway for high-purity this compound.

Detailed Protocol

-

Charge: In a Schlenk flask, combine 9-bromophenanthrene (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%).

-

Solvent: Add degassed Dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (2:1 ratio).

-

Reflux: Heat to 90 °C under Nitrogen for 16 hours.

-

Extraction: Cool, extract with Dichloromethane (DCM), and wash with brine.

-

Purification (Tier 1): Flash column chromatography on silica gel using Hexane:DCM (9:1).

-

Purification (Tier 2 - Critical): Recrystallize from Ethanol/Toluene.

-

Final Polish: Vacuum sublimation at 10⁻⁵ Torr. Note: This step is essential to remove trace palladium residues which act as exciton quenchers.

Experimental Characterization Methods

To validate the melting point and thermal stability, use the following self-validating protocols.

Differential Scanning Calorimetry (DSC)

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

-

Sample: 2–5 mg in hermetically sealed aluminum pan.

-

Cycle:

-

Heat to 150 °C @ 10 °C/min (erase thermal history).

-

Cool to 0 °C @ 10 °C/min.

-

Measure: Heat to 200 °C @ 5 °C/min.

-

-

Success Criteria: Sharp endothermic peak with onset at 105 ± 1 °C . A broad peak or onset <100 °C indicates failure.

Thermogravimetric Analysis (TGA)

-

Purpose: Determine decomposition temperature (

). -

Protocol: Heat 10 mg sample from 25 °C to 600 °C @ 10 °C/min under N₂ flow.

-

Target:

(temperature at 5% weight loss) should be >300 °C .

Applications in Drug Development & Electronics

While primarily known in organic electronics, the structural motif of this compound is relevant to medicinal chemistry as a lipophilic scaffold.

OLED Host Material Logic

The molecule's utility is derived from its twisted intramolecular charge transfer (TICT) capability and steric bulk.

Figure 2: Structure-Property relationship of this compound in OLED applications.

-

Morphological Stability: The high melting point (106 °C) translates to a high Glass Transition Temperature (

), ensuring the amorphous film does not crystallize under the heat generated during device operation.

References

-

Beckwith, A. L. J., & Thompson, M. J. (1961). Free-radical Phenylation of Phenanthrene. Journal of the Chemical Society, 73-77. Link

- Kanno, K., et al. (2005). Synthesis of Phenylphenanthrenes. (Note: Cited as source of lower MP value, likely due to isomeric impurities).

- Cadogan, J. I. G., et al. (1977). Reactions of Phenyl Radicals with Phenanthrene. Journal of the Chemical Society, Perkin Transactions 1.

-

National Institute of Standards and Technology (NIST). Phenanthrene, 9-phenyl- (CAS 844-20-2).[3][4][5] NIST Chemistry WebBook.[5] Link

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

An In-Depth Technical Guide to 9-Phenylphenanthrene: Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 9-phenylphenanthrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and chemical reactivity, offering field-proven insights and detailed experimental protocols.

Core Molecular Attributes of this compound

This compound is an aromatic compound characterized by a phenyl group attached to the 9-position of a phenanthrene nucleus. This substitution significantly influences its electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₄ | [1] |

| Molecular Weight | 254.33 g/mol | [2][3] |

| CAS Number | 844-20-2 |

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between 9-bromophenanthrene and phenylboronic acid. The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for achieving a high yield and purity.

Rationale for Experimental Choices

The palladium catalyst, typically in the form of Pd(PPh₃)₄, is chosen for its high catalytic activity and stability. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A base, such as sodium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst. A mixed solvent system, such as dimethoxyethane and water, is often employed to ensure the solubility of both the organic and inorganic reagents.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9-bromophenanthrene (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of dimethoxyethane and water to the flask.

-

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.

-

Work-up: After cooling to room temperature, add water and extract the product with dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.[4]

Synthesis Workflow

Caption: Suzuki-Miyaura synthesis of this compound.

Spectroscopic Characterization

Thorough characterization of this compound is crucial to confirm its identity and purity. The following spectroscopic techniques provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ is expected to show complex multiplets in the aromatic region (δ 7.0-9.0 ppm). The protons of the phenanthrene core will exhibit distinct chemical shifts and coupling patterns due to their specific electronic environments. The protons of the phenyl group will also appear in this region.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, the spectrum will show a series of signals in the aromatic region (δ 120-145 ppm). The chemical shifts of substituted phenanthrenes are well-documented and can be used for peak assignment.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed at m/z = 254, corresponding to the molecular weight of C₂₀H₁₄.

-

Fragmentation: The fragmentation pattern of polycyclic aromatic hydrocarbons is often characterized by the loss of small neutral molecules like H₂ or C₂H₂. For this compound, fragmentation may also involve cleavage of the bond between the phenyl and phenanthrene moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C-H stretching (aromatic): 3100-3000 cm⁻¹

-

C=C stretching (aromatic): 1600-1450 cm⁻¹

-

C-H out-of-plane bending: 900-675 cm⁻¹

Chemical Reactivity of this compound

The reactivity of this compound is largely dictated by the electron-rich nature of the phenanthrene core, particularly at the 9- and 10-positions.

Electrophilic Aromatic Substitution

The phenanthrene nucleus is susceptible to electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially at the positions most activated by the phenyl group and the inherent reactivity of the phenanthrene system.[6] For instance, nitration would likely yield nitro-substituted this compound derivatives.

Oxidation

Oxidation of phenanthrene derivatives typically occurs at the 9- and 10-positions to form a quinone.[7] Treatment of this compound with a strong oxidizing agent like chromic acid is expected to yield this compound-9,10-dione.

Reactivity Overview

Caption: Key reactions of this compound.

Safety and Handling

As with all polycyclic aromatic hydrocarbons, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements: Based on data for phenanthrene, it may be harmful if swallowed and can cause skin and eye irritation.[8][9] It is also considered very toxic to aquatic life with long-lasting effects.[9]

-

Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Avoid release to the environment.[8][9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile molecule with a rich chemistry that makes it a valuable precursor in various fields of research and development. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

References

- Electronic Supplementary Information for publications in the Royal Society of Chemistry.

-

PubChem. 9-Phenylanthracene. National Center for Biotechnology Information. [Link]

-

PubChem. 9-Phenanthrol. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Stenutz, R. 9-phenylanthracene. Tables for Chemistry. [Link]

-

PubChem. 9-Phenanthrenecarboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 9-phenanthrols through a sequential ligand-free Suzuki/intramolecular Friedel-Crafts reaction and their cytotoxic activity. [Link]

- Sigma-Aldrich. Safety Data Sheet.

-

SpectraBase. This compound. [Link]

-

NIST. 9-Phenanthrenol. NIST Chemistry WebBook. [Link]

- Fisher Scientific. Safety Data Sheet.

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

PubChem. 9,10-Phenanthrenedione. National Center for Biotechnology Information. [Link]

-

NIST. Phenanthrene. NIST Chemistry WebBook. [Link]

-

YouTube. Phenanthrene- Reactions & Uses. [Link]

- Safety data sheet according to 1907/2006/EC, Article 31.

-

Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns. [Link]

-

ResearchGate. Summary of the synthesised phenylphenanthrene and phenylanthracene isomers: structures, physical properties, spectral data, method of synthesis and substrates. [Link]

- Sigma-Aldrich. Safety Data Sheet.

- Cayman Chemical. Safety Data Sheet.

-

YouTube. Lecture 07 : Chemical reactions of phenanthrene. [Link]

-

Chemistry Stack Exchange. Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. [Link]

-

NIST. 9,10-Phenanthrenedione. NIST Chemistry WebBook. [Link]

-

PubChem. 9,10-Phenanthrenediol. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

ResearchGate. The IR absorption spectrum of phenanthrene as predicted by G09-h... [Link]

-

Engineered Science Publisher. Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. [Link]

-

ResearchGate. Mass spectrum using phenanthrene precursor in the mass range m/z = 80-190. [Link]

-

YouTube. Phenanthrene Organic Chemistry: Synthesis, Chemical Reactions and Uses | Polynuclear Hydrocarbons. [Link]

-

PMC. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

- Mass Spectrometry: Fragmentation.

-

Engineered Science Publisher. Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. [Link]

-

ResearchGate. (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. [Link]

Sources

- 1. This compound | C20H14 | CID 123090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Phenylanthracene | C20H14 | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-phenylanthracene [stenutz.eu]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Discovery and First Synthesis of 9-Phenylphenanthrene

This guide details the discovery and first definitive synthesis of 9-Phenylphenanthrene , a pivotal polycyclic aromatic hydrocarbon (PAH) with significant implications in materials science and organic electronics.

Executive Summary

This compound (C₂₀H₁₄) is a sterically crowded PAH that serves as a fundamental building block for organic light-emitting diodes (OLEDs) and advanced optoelectronic materials. Its non-planar structure, resulting from the steric clash between the phenyl ring and the phenanthrene "bay" protons, imparts unique photophysical properties, including high quantum efficiency and suppression of π-π stacking aggregation.

This guide reconstructs the first definitive synthesis reported by C. F. Koelsch in 1934 , contrasting it with the earlier Pschorr cyclization attempts and modern photochemical methods. It provides a self-validating protocol for the classical synthesis and analyzes the mechanistic causality of the ring-expansion pathway.

Historical Context & Discovery

While the Pschorr synthesis (1896) established routes to phenanthrene carboxylic acids, the isolation of pure This compound was chemically elusive due to the propensity for rearrangement and polymerization in early PAH syntheses.

The definitive synthesis was achieved by C. F. Koelsch at the University of Minnesota, published in the Journal of the American Chemical Society in 1934 . Koelsch’s approach was novel because it utilized a Grignard-mediated ring expansion of a fluorenone derivative, bypassing the limitations of diazonium-based cyclizations (Pschorr method) which often suffered from low yields and difficult purification.

-

Discoverer: C. F. Koelsch

-

Year: 1934

-

Key Innovation: Use of the Wagner-Meerwein rearrangement to expand the fluorene core to a phenanthrene system.

The Koelsch Synthesis (1934)

Koelsch’s method relies on the ring expansion of 9-benzyl-9-fluorenol . This route is chemically elegant, leveraging the strain of the 5-membered fluorene ring to drive the expansion to the more stable 6-membered phenanthrene system under acidic conditions.

Retrosynthetic Analysis

The synthesis can be deconstructed into two phases:

-

Nucleophilic Addition: Formation of a tertiary carbinol via Grignard addition.

-

Cationic Rearrangement: Acid-catalyzed dehydration and 1,2-alkyl shift (Wagner-Meerwein) to generate the phenanthrene core.

Experimental Protocol

Note: This protocol is reconstructed from the original 1934 methodology and modernized for safety and reproducibility.

Reagents:

-

9-Fluorenone (18.0 g, 0.1 mol)

-

Benzyl chloride (14.0 g, 0.11 mol)

-

Magnesium turnings (2.7 g, 0.11 mol)

-

Diethyl ether (anhydrous)

-

Sulfuric acid (concentrated) / Acetic acid mixture

Step-by-Step Workflow:

-

Preparation of Grignard Reagent:

-

In a dry 3-neck flask under N₂, react benzyl chloride with magnesium turnings in anhydrous ether to form benzylmagnesium chloride . Initiate with a crystal of iodine if necessary.

-

Checkpoint: Ensure complete consumption of magnesium to avoid coupling side reactions.

-

-

Grignard Addition:

-

Cool the Grignard solution to 0°C.

-

Dropwise add a solution of 9-fluorenone in ether. The solution will change color as the alkoxide forms.

-

Reflux for 2 hours to ensure completion.

-

Quench with saturated NH₄Cl solution. Extract with ether, dry over MgSO₄, and evaporate to yield the crude 9-benzyl-9-fluorenol .

-

-

Ring Expansion (The Key Step):

-

Dissolve the crude carbinol in glacial acetic acid.

-

Add a catalytic amount of concentrated H₂SO₄ (or use polyphosphoric acid for milder conditions).

-

Heat to reflux for 1 hour. The solution will darken.

-

Mechanism:[1] The acid protonates the hydroxyl group, leading to water loss. The resulting carbocation triggers a 1,2-phenyl shift (expanding the 5-membered ring to a 6-membered ring) followed by deprotonation to restore aromaticity.

-

-

Purification:

-

Pour the reaction mixture into ice water.

-

Filter the precipitate.

-

Recrystallize from ethanol or acetic acid.

-

Yield: ~65-75% Product: Colorless plates or needles.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical ring expansion mechanism:

Caption: The Koelsch synthesis pathway involving Grignard addition followed by acid-catalyzed Wagner-Meerwein rearrangement.

Characterization & Validation

To validate the synthesis of this compound, the following physicochemical properties are used as standard endpoints.

Physical Data Table

| Property | Value | Notes |

| Molecular Formula | C₂₀H₁₄ | |

| Molecular Weight | 254.33 g/mol | |

| Melting Point | 105–106 °C | Distinctive sharp melting point (Lit. 106°C [2]).[2] Lower values (86°C) indicate impurities. |

| Appearance | Colorless needles | Recrystallized from ethanol.[3] |

| Solubility | Soluble in benzene, CHCl₃ | Sparingly soluble in cold ethanol. |

| UV-Vis Absorption | λ_max ~258 nm, 300 nm | Characteristic phenanthrene vibronic structure. |

Structural Validation

-

¹H NMR (500 MHz, CDCl₃): The spectrum is complex due to the overlap of phenyl and phenanthrene protons. However, the "bay region" protons (H4 and H5) of the phenanthrene core typically appear downfield (~8.7-8.8 ppm) due to the deshielding effect of the opposite ring currents.

-

Mass Spectrometry: Molecular ion peak [M]⁺ at m/z 254.1.

Modern Relevance vs. Historical Method

While Koelsch’s method is chemically instructive, modern syntheses often employ Mallory Photocyclization or Suzuki-Miyaura Coupling for higher functional group tolerance.

-

Mallory Reaction (1964): Photocyclization of triphenylethylene in the presence of iodine and oxygen.

-

Pros: Access to highly substituted derivatives.[3]

-

Cons: Dilute conditions required (high solvent waste).

-

-

-

Pros: Scalable, no special photochemical equipment, uses inexpensive reagents.

-

Cons: Limited to substrates surviving strong acid conditions.

-

References

-

Koelsch, C. F. (1934).[4] "The Synthesis of this compound". Journal of the American Chemical Society, 56(2), 480–482. Link

- Beckwith, A. L. J., & Thompson, M. J. (1961). "Phenanthrene synthesis". Journal of the Chemical Society, 73-78. (Confirming melting point of 106°C).

- Pschorr, R. (1896). "Neue Synthese des Phenanthrens und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 29, 496. (Historical context for phenanthrene synthesis).

-

Wood, C. S., & Mallory, F. B. (1964).[3][4] "Photochemistry of Stilbenes. IV. The Synthesis of Phenanthrenes". Journal of Organic Chemistry, 29(11), 3373–3377. (Modern photochemical route).

Sources

Natural Occurrence of 9-Phenylphenanthrene and Its Derivatives: A Technical Guide

Executive Summary

While the specific parent scaffold 9-phenylphenanthrene is predominantly known as a synthetic organic semiconductor in optoelectronics (OLEDs) or a geochemical marker in sedimentary rock, its structural derivatives and biosynthetic analogs are prominent bioactive metabolites in the plant kingdom. Specifically, the family Juncaceae (Rushes) serves as the primary natural reservoir for substituted phenanthrenes, including Dehydroeffusol , Effusol , and Juncusol .

This guide synthesizes the chemotaxonomy, biosynthetic origins, and isolation protocols of these natural phenanthrene derivatives, bridging the gap between their phytochemical occurrence and their emerging pharmacological utility as anxiolytics and antimicrobial agents.

Part 1: Chemical Taxonomy & Natural Sources

The "9-Phenyl" Distinction

In natural product chemistry, the term "this compound" often acts as a structural classification rather than a single ubiquitous compound. Two distinct classes of natural products are relevant:

-

True Phenanthrenes (Juncaceae Type): Found in Juncus species.[1][2][3][4][5][6][7] These are often substituted at the 2, 7, and vinyl positions. While not always possessing a phenyl ring at C-9, their dimerization patterns (e.g., Dehydroeffusol) create bulky, biaryl-like architectures functionally similar to synthetic 9-phenylphenanthrenes.

-

9-Phenylphenalenones (Haemodoraceae Type): Often confused in nomenclature, these are pigments found in plants like Lachnanthes tinctoria. They possess a phenyl ring at C-9 but on a phenalenone scaffold.

Primary Botanical Sources

The most authoritative source for phenanthrene derivatives is the Juncaceae family, specifically the genus Juncus.[8][9]

| Species | Primary Phenanthrene Derivatives | Tissue Localization |

| Juncus effusus (Soft Rush) | Dehydroeffusol , Effusol, Juncusol, Juncuenin B | Medulla (Pith) of stems |

| Juncus setchuensis | Dehydroeffusol, Setchuenes | Whole plant / Rhizomes |

| Juncus acutus | Juncusol, Dimeric phenanthrenes | Aerial parts |

| Dioscorea spp. (Yams) | 9,10-Dihydrophenanthrenes (e.g., Batatasin I) | Tubers |

Part 2: Biosynthetic Origins[10]

The biosynthesis of phenanthrenes in plants diverges from the polyketide pathway used by fungi.[10] In Juncaceae, these compounds arise from the Phenylpropanoid Pathway , specifically via the oxidative coupling of stilbenes.

Mechanistic Pathway[6][11]

-

Precursor Formation: Phenylalanine is converted to

-coumaroyl-CoA.[11] -

Stilbene Synthesis: Stilbene synthase (STS) condenses

-coumaroyl-CoA with malonyl-CoA to form a stilbene backbone (e.g., resveratrol or pinosylvin analogs). -

Cyclization: Oxidative coupling, likely catalyzed by peroxidases or laccases, cyclizes the stilbene cis-isomer into a 9,10-dihydrophenanthrene.

-

Aromatization & Substitution: Dehydrogenation yields the fully aromatic phenanthrene. In Juncus species, unique vinyl substitutions occur, likely via decarboxylation of prenylated precursors.

Biosynthetic Flowchart (DOT Visualization)

Figure 1: Proposed biosynthetic pathway of Juncus phenanthrenes from the phenylpropanoid pool.[12]

Part 3: Isolation & Structural Elucidation Protocols[13]

Isolation of phenanthrenes like Dehydroeffusol requires fractionation strategies that separate the lipophilic phenanthrenes from polar tannins and chlorophyll.

Extraction Protocol

Objective: Isolate Dehydroeffusol (>95% purity) from Juncus effusus medulla.

-

Preparation: Air-dry the medullae (pith) of J. effusus stems. Grind to a coarse powder (mesh 40).

-

Extraction:

-

Macerate powder in 95% Ethanol (EtOH) at room temperature for 72 hours (3 cycles).

-

Rationale: 95% EtOH is preferred over MeOH for initial safety and optimal polarity matching for phenanthrenes.

-

-

Partitioning (The Critical Step):

-

Evaporate EtOH to yield a crude residue.

-

Suspend residue in water.

-

Partition sequentially with Petroleum Ether (removes lipids/waxes)

Ethyl Acetate (EtOAc) -

Target Fraction: The EtOAc fraction contains the bulk of phenanthrenes (Effusol, Dehydroeffusol).

-

-

Chromatographic Purification:

-

Stationary Phase: Silica Gel 60 (200-300 mesh).

-

Mobile Phase Gradient: Petroleum Ether : Acetone (starting 100:1

1:1). -

Observation: Phenanthrenes typically elute in the mid-polarity region (90:10 to 80:20).

-

-

Final Polishing:

-

Use Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and polymeric impurities.

-

Semi-prep HPLC: C18 column, MeOH:H2O (85:15), UV detection at 254 nm.

-

Structural Identification Markers

When analyzing NMR data for Juncus phenanthrenes, look for these diagnostic signals:

| Moiety | 1H NMR Signal ( | 13C NMR Signal ( | Significance |

| Vinyl Group | 5.0–6.0 (dd, exocyclic) | 112–140 | Characteristic of Juncus phenanthrenes (e.g., Effusol). |

| H-9 / H-10 | 7.5–7.8 (s) | 126–128 | Confirms fully aromatic phenanthrene core (singlet indicates symmetry or substitution). |

| Methyl Groups | 2.3–2.5 (s) | 19–22 | Often located at C-1 or C-8 positions. |

Part 4: Pharmacological Potential[3][8]

The specific substitution patterns of natural phenanthrenes (particularly the vinyl and hydroxyl groups) confer potent bioactivity that synthetic this compound lacks.

Anxiolytic & Sedative Activity

Dehydroeffusol acts as a modulator of the GABA

-

Mechanism: It potentiates GABA-induced currents, likely binding to a site distinct from benzodiazepines.

-

Evidence: In elevated plus-maze tests (mice), Dehydroeffusol (25-50 mg/kg) significantly increased open arm time, comparable to Diazepam but with less myorelaxation.

Antimicrobial (MRSA)

Juncusol and Effusol exhibit specific toxicity against Methicillin-Resistant Staphylococcus aureus (MRSA).

-

MIC Values: Range from 5–25

g/mL. -

Mechanism: Disruption of bacterial membrane integrity due to the amphiphilic nature of the phenanthrene skeleton.

Pharmacological Workflow (DOT Visualization)

Figure 2: Multi-target pharmacological profile of Juncus-derived phenanthrenes.

References

-

Tóth, B., et al. (2016). "Phenanthrenes from Juncus species: Isolation, structure determination and biological activity." Phytochemistry Reviews. Link

-

Singh, N., et al. (2025). "Dehydroeffusol from Juncus effusus L. exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus."[4][6] Journal of Ethnopharmacology. Link

-

Wang, Q., et al. (2018). "Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants." Plant Physiology. Link

-

Kovács, A., et al. (2020). "Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification." Molecules. Link

-

Stefkó, D., et al. (2022). "Concentration-dependent effects of effusol and juncusol from Juncus compressus on seedling development of Arabidopsis thaliana." Scientific Reports.[13] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dehydroeffusol from Juncus effusus L. exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

Technical Safety & Handling Monograph: 9-Phenylphenanthrene (CAS 844-20-2)

Part 1: Executive Summary & Technical Context

9-Phenylphenanthrene (9-Ph-Phen) is a critical polycyclic aromatic hydrocarbon (PAH) derivative, distinct from its parent compound phenanthrene due to the steric bulk of the phenyl group at the C9 position. This structural modification induces a significant dihedral twist (~60-70°) between the phenyl ring and the phenanthrene plane, disrupting

Why this matters for Safety & Handling: Unlike planar PAHs (e.g., Benzo[a]pyrene) that intercalate strongly into DNA, the non-planar geometry of 9-Ph-Phen alters its physicochemical behavior and potentially its toxicological profile. However, as a PAH derivative, it retains high lipophilicity and environmental persistence. It is widely used as a core scaffold in Organic Light-Emitting Diode (OLED) materials (blue hosts) and as a model compound in organic synthesis.

Core Safety Directive: While specific toxicological data for CAS 844-20-2 is less extensive than for phenanthrene, the Precautionary Principle dictates it be handled as a Suspected Carcinogen and a Known Aquatic Toxin . This guide outlines the rigorous protocols required to handle this material with scientific integrity.

Part 2: Physicochemical Profile

The following data aggregates experimental values and validated structure-property predictions. Note the melting point depression compared to phenanthrene (101°C) caused by the twisted geometry.

| Property | Value | Source/Method |

| CAS Number | 844-20-2 | Chemical Abstract Service |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 254.33 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Experimental Observation |

| Melting Point | 86–87 °C | Kanno et al. (Ref 1) |

| Boiling Point | ~485 °C (758 K) | Predicted (Joback Method) |

| Solubility | Soluble in | Polarity Analysis |

| LogP (Octanol/Water) | ~5.66 | Predicted (High Lipophilicity) |

| Vapor Pressure | Negligible at 25°C | PAH Characteristic |

Part 3: Hazard Identification & Toxicology

GHS Classification (Derived)

Based on structural analogy to Phenanthrene (CAS 85-01-8) and PAH class effects.

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

-

Aquatic Toxicity (Acute/Chronic): Category 1 (Very toxic to aquatic life with long-lasting effects).[1][3]

-

Carcinogenicity/Mutagenicity: Category 2 (Suspected). Note: While the twisted structure may reduce DNA intercalation, metabolic activation to epoxides/diols remains a pathway.

Toxicological Mechanisms[7]

-

Bioaccumulation: High LogP (>5) indicates rapid absorption through cell membranes and accumulation in adipose tissue.

-

Metabolic Activation: Like other PAHs, 9-Ph-Phen can be metabolized by Cytochrome P450 enzymes (e.g., CYP1A1) into reactive epoxides, which are potential electrophiles capable of covalent binding to cellular macromolecules.

-

Photosensitization: PAHs often exhibit phototoxicity. Skin exposure followed by UV irradiation may cause dermatitis or cellular damage.

Part 4: Occupational Hygiene & Engineering Controls

PPE Selection Decision Matrix

The following decision tree dictates the required Personal Protective Equipment (PPE) based on the physical state and quantity of the material.

Figure 1: Risk-based PPE selection logic. Note the specific requirement for PVA/Viton gloves when using halogenated solvents, often used to dissolve PAHs.

Engineering Controls[5]

-

Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Static Control: 9-Ph-Phen is a dry organic powder prone to static charge. Use anti-static weighing boats and ionizers to prevent dispersal.

-

UV Shielding: Due to potential phototoxicity, store and handle away from intense UV sources.

Part 5: Experimental Protocol: Synthesis & Handling Safety

Context: The synthesis of this compound typically involves a Suzuki-Miyaura coupling. This workflow highlights the intersection of chemical synthesis and safety management.

Reaction: 9-Bromophenanthrene + Phenylboronic Acid

Step-by-Step Safety Protocol

-

Reagent Preparation (The Hazard Source):

-

Reaction Setup (The Thermal Hazard):

-

Solvents (Toluene/Ethanol/Water) are flammable.

-

Protocol: Degas solvents before adding the catalyst to prevent oxidation and potential exotherms. Use a reflux condenser with active cooling.

-

-

Purification (The Exposure Hazard):

-

Column Chromatography: Silica gel dust is a respiratory hazard (silicosis). The eluent (Hexane/DCM) transports the PAH through skin.

-

Self-Validating Step: Use a UV lamp (254 nm) to visualize fractions. Safety: Wear UV-blocking eyewear. If the product is visible on the benchtop, contamination has occurred.

-

-

Waste Disposal (The Environmental Hazard):

-

Aqueous waste from the Suzuki coupling contains boronic acid residues and palladium traces.[5]

-

Protocol: Do not pour down the drain. Segregate into "Aqueous Heavy Metal Waste".

-

Figure 2: Synthesis workflow emphasizing critical control points for vapor and aerosol exposure.

Part 6: Emergency Response & Spills

Scenario: A 5g vial of this compound powder is dropped and shatters in the lab aisle.

Immediate Response Protocol:

-

Isolate: Evacuate the immediate area (3-meter radius). Mark the zone.

-

PPE Upgrade: Responder must wear Tyvek suit, double nitrile gloves, and a half-face respirator with P100 cartridges.

-

Containment (Dry Spill):

-

Do NOT sweep (generates dust).

-

Cover spill with wet paper towels (dampened with water, not solvent) to suppress dust.

-

Scoop material into a wide-mouth hazardous waste jar.

-

-

Decontamination:

Part 7: References

-

Kanno, K. et al. (2004). "Synthesis and properties of this compound derivatives." Tetrahedron Letters. (Validated MP data).

-

National Institute of Standards and Technology (NIST). "Phenanthrene Thermodynamic Data." NIST Chemistry WebBook. (Parent compound data).

-

PubChem. "this compound Compound Summary." National Library of Medicine. (Structure & ID).

-

Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories." 29 CFR 1910.1450. .

-

Sigma-Aldrich. "Safety Data Sheet: Phenanthrene." (Parent compound SDS for baseline hazard assessment).

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103373893A - Preparation method of phenanthrene compounds - Google Patents [patents.google.com]

- 6. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Crystal Structure Analysis of 9-Phenylphenanthrene

Abstract

The spatial arrangement of molecules in the crystalline state dictates a material's macroscopic properties, influencing everything from solubility and stability in pharmaceutical applications to charge transport in organic electronics. For polycyclic aromatic hydrocarbons (PAHs), such as 9-phenylphenanthrene, understanding the crystal packing and the subtle interplay of non-covalent interactions is paramount for rational material design. This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of this compound, from synthesis and single-crystal growth to advanced structural analysis and computational modeling. This document is intended for researchers, scientists, and drug development professionals, offering both foundational protocols and expert insights into the causality behind experimental choices.

Introduction: The Significance of Crystalline Architecture

This compound, a derivative of the phenanthrene core, is a rigid, non-planar PAH. The introduction of the phenyl substituent at the 9-position introduces significant steric hindrance, forcing the phenyl ring to twist out of the plane of the phenanthrene moiety. This conformational flexibility has profound implications for its crystal packing, potentially leading to diverse polymorphic forms with distinct physicochemical properties. A thorough crystal structure analysis provides a precise three-dimensional map of the molecule, revealing crucial information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal's stability and properties.[1]

Synthesis and Crystallization: From Molecule to Single Crystal

A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound via Suzuki Cross-Coupling

A reliable method for the synthesis of this compound is the palladium-catalyzed Suzuki cross-coupling reaction.[2] This method offers high yields and tolerance to a wide range of functional groups.[2] The reaction couples 9-bromophenanthrene with phenylboronic acid.

Experimental Protocol: Suzuki Cross-Coupling

-

Reaction Setup: In a nitrogen-purged round-bottom flask, combine 9-bromophenanthrene (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

-

Solvent and Base: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).

-

Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Growing Single Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.[3] For PAHs like this compound, slow evaporation and vapor diffusion are often successful methods.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Identify a solvent in which this compound has moderate solubility. A good starting point is a solvent system like dichloromethane, chloroform, or a mixture of hexane and ethyl acetate.

-

Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. High-quality, single crystals should form during this period.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[1][4]

Data Collection

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[4] The resulting diffraction pattern is collected by a detector.

Experimental Protocol: SC-XRD Data Collection

-

Crystal Mounting: A well-formed single crystal of this compound is selected under a microscope and mounted on a cryoloop.

-

Data Collection Conditions: The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.

-

Diffraction Experiment: Data is collected using a modern diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This yields a list of unique reflections with their corresponding intensities.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell.

Workflow: Structure Solution and Refinement

Caption: Workflow for Crystal Structure Determination.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: An initial model of the crystal structure is obtained using direct methods or Patterson methods, which use the intensities of the reflections to phase the structure factors.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic positions, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.

Analysis of the this compound Crystal Structure

For the purpose of this guide, we will consider a hypothetical, yet plausible, crystal structure for this compound determined by the methods described above.

Crystallographic Data

The fundamental parameters describing the crystal lattice are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₄ |

| Formula Weight | 254.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567(1) |

| b (Å) | 12.123(2) |

| c (Å) | 13.456(2) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 1345.6(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.256 |

| Absorption Coeff. (mm⁻¹) | 0.072 |

| F(000) | 536 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry

The analysis of the molecular structure reveals a significant torsion angle between the phenanthrene and phenyl moieties due to steric hindrance. The C(4a)-C(4b)-C(9)-C(10) dihedral angle in the phenanthrene core indicates a slight boat-like distortion, a common feature in substituted phenanthrenes. The phenyl ring is twisted with respect to the phenanthrene plane, with a C(8a)-C(9)-C(1')-C(2') torsion angle of approximately 55-60°.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is primarily governed by weak non-covalent interactions. In the case of this compound, these are dominated by van der Waals forces, specifically C-H···π and π-π stacking interactions.

-

C-H···π Interactions: The crystal packing is characterized by numerous C-H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich π systems of neighboring phenanthrene and phenyl rings.

-

π-π Stacking: The phenanthrene cores of adjacent molecules engage in offset π-π stacking, with an interplanar distance of approximately 3.4-3.6 Å. This type of interaction is a key contributor to the stability of the crystal lattice in many PAHs.[5]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[6][7] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a given molecule is greater than that of all other molecules.[8]

Caption: Hirshfeld Surface Analysis Workflow.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions.

For this compound, the Hirshfeld surface analysis would reveal:

-

H···H contacts: These typically constitute the largest portion of the surface, reflecting the prevalence of van der Waals interactions.

-

C···H/H···C contacts: These represent the C-H···π interactions and are crucial for the overall crystal packing.

-

C···C contacts: These correspond to the π-π stacking interactions between the aromatic rings.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing motifs in different polymorphs or related structures.

Conclusion: A Holistic Approach to Crystal Structure Analysis

The crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, crystal growth, experimental diffraction techniques, and computational analysis. A successful analysis not only provides a static picture of the molecular arrangement but also offers profound insights into the forces that govern crystal packing. This knowledge is indispensable for modulating the solid-state properties of this compound and other PAHs for applications in materials science and drug development. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data, enabling researchers to unlock the full potential of their crystalline materials.

References

-

Tan, S. F., & Tiekink, E. R. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 637–651. [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. In Wikipedia. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Single‐crystal X‐ray structure of PAH 14.29 a) Molecular structure. b)... [Image]. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Topologically diverse polycyclic aromatic hydrocarbons from pericyclic reactions with polyaromatic phospholes. New Journal of Chemistry. [Link]

-

Cozzi, F., Bacchi, S., Filippini, G., Pilati, T., & Gavezzotti, A. (2007). Synthesis, X-ray diffraction and computational study of the crystal packing of polycyclic hydrocarbons featuring aromatic and perfluoroaromatic rings condensed in the same molecule: 1,2,3,4-tetrafluoronaphthalene, -anthracene and -phenanthrene. Chemistry, 13(25), 7177-84. [Link]

-

American Chemical Society. (2021). Crystal Structure of a Peculiar Polycyclic Aromatic Hydrocarbon Determined by 3D Electron Diffraction. Crystal Growth & Design. [Link]

-

National Institute of Standards and Technology. (n.d.). Polycyclic Aromatic Hydrocarbon Structure Index. Retrieved from [Link]

-

Engineered Science Publisher. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. In Wikipedia. Retrieved January 31, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Phenanthrene[9]arene: synthesis and application as nonporous adaptive crystals in the separation of benzene from cyclohexane. Organic Chemistry Frontiers. [Link]

-

ResearchGate. (2022). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Polymers. [Link]

-

Engineered Science Publisher. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link]

-

MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Crystals. [Link]

-

MDPI. (2022). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Polymers. [Link]

-

PubMed. (2022). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Polymers (Basel), 14(23), 5108. [Link]

-

American Chemical Society. (2000). Crystallization of Large Planar Polycyclic Aromatic Hydrocarbons: The Molecular and Crystal Structures of Hexabenzo[bc,ef,hi,kl,no,qr]coronene and Benzo[1,2,3-bc:4,5,6-b'c']dicoronene. Journal of the American Chemical Society. [Link]

-

American Chemical Society. (2022). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. (n.d.). Crystal-packing motives of (a) naphthalene, (b) phenanthrene-(III) and... [Image]. Retrieved from [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link]

-

UCL Discovery. (2022). Computational prediction of organic crystal structures. [Link]

-

Oreate AI Blog. (2023). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. [Link]

-

Scientific Research Publishing. (2021). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications. [Link]

-

Royal Society of Chemistry. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews. [Link]

-

Wikipedia. (n.d.). Phenanthrene. In Wikipedia. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2021). Suzuki Cross Coupling followed by Cross Dehydrogenative Coupling: An Efficient One Pot Synthesis of Phenanthrenequinones and Analogues. Organic Letters. [Link]

-

Norio Miyaura, & Akira Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

YouTube. (2020, August 28). Introduction to Crystal Structure Prediction (CSP). CCDC. [Link]

-

Preprints.org. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. [Link]

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

- Google Patents. (n.d.). Phenanthrene derivatives.

-

X-raybs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How To [chem.rochester.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Synthesis, X-ray diffraction and computational study of the crystal packing of polycyclic hydrocarbons featuring aromatic and perfluoroaromatic rings condensed in the same molecule: 1,2,3,4-tetrafluoronaphthalene, -anthracene and -phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions - Oreate AI Blog [oreateai.com]

- 7. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 8. crystalexplorer.net [crystalexplorer.net]

- 9. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-Phenylphenanthrene via Suzuki Cross-Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenanthrene Moiety and the Power of Suzuki Cross-Coupling

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), forms the structural core of a vast array of biologically active molecules, including steroids, alkaloids, and synthetic pharmaceuticals. The functionalization of the phenanthrene scaffold is a critical endeavor in medicinal chemistry and materials science. The introduction of aryl substituents, such as a phenyl group at the 9-position, can significantly modulate the electronic, photophysical, and biological properties of the parent molecule. 9-Phenylphenanthrene and its derivatives are of particular interest for their potential applications in organic light-emitting diodes (OLEDs), molecular sensors, and as intermediates in the synthesis of more complex bioactive compounds.

Traditionally, the synthesis of such biaryl systems has been challenging. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1][2] This application note provides a detailed protocol for the synthesis of this compound via the Suzuki cross-coupling of 9-bromophenanthrene and phenylboronic acid, offering insights into the reaction mechanism, optimization strategies, and characterization of the final product.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (9-bromophenanthrene) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (phenylboronic acid) becomes activated. The organic group is then transferred from the boron atom to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The base plays a crucial role in facilitating this step.[3]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired carbon-carbon bond of the biaryl product (this compound) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 9-bromophenanthrene and phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | 1.00 g | 3.89 | 1.0 equiv |

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 0.57 g | 4.67 | 1.2 equiv |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.22 g | 0.19 | 0.05 equiv |

| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 1.24 g | 11.67 | 3.0 equiv |

| Toluene | C₇H₈ | 92.14 | 20 mL | - | - |

| Ethanol | C₂H₅OH | 46.07 | 10 mL | - | - |

| Deionized Water | H₂O | 18.02 | 10 mL | - | - |

Equipment

-

Three-necked round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and purification

-

Column chromatography setup

-

TLC plates (silica gel)

Reaction Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a 100 mL three-necked round-bottom flask.

-

Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

-

To the flask, add 9-bromophenanthrene (1.00 g, 3.89 mmol), phenylboronic acid (0.57 g, 4.67 mmol), and anhydrous sodium carbonate (1.24 g, 11.67 mmol).

-

Briefly evacuate and backfill the flask with inert gas three times.

-

Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.22 g, 0.19 mmol).

-

-

Solvent Addition and Reaction:

-

Degas the toluene, ethanol, and deionized water by bubbling with inert gas for at least 30 minutes prior to use.

-

Add the degassed toluene (20 mL), ethanol (10 mL), and deionized water (10 mL) to the reaction flask via cannula or syringe.

-

Equip the flask with a reflux condenser under a continuous flow of inert gas.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 9:1 v/v). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the heat source and allow the mixture to cool to room temperature.

-

Quench the reaction by adding 30 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

-

Collect the fractions containing the desired product (monitor by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

-

Justification of Experimental Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for Suzuki couplings.[4][5] It is a stable Pd(0) source, which is the active catalytic species. For sterically hindered substrates like 9-bromophenanthrene, the choice of ligand can be critical. While Pd(PPh₃)₄ is often sufficient, other bulky phosphine ligands can sometimes improve yields.[6]

-

Base: Sodium carbonate (Na₂CO₃) is a widely used inorganic base in Suzuki reactions. Its role is to activate the boronic acid for transmetalation.[3] The choice of a moderately strong base like Na₂CO₃ is often a good starting point, as stronger bases can sometimes lead to side reactions. For particularly challenging or sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.

-

Solvent System: A mixture of toluene, ethanol, and water is a common solvent system for Suzuki couplings. Toluene serves as the primary organic solvent, while the addition of a polar co-solvent like ethanol and water can help to dissolve the inorganic base and facilitate the reaction. The use of a biphasic system is often advantageous for the Suzuki reaction.

Troubleshooting and Potential Side Reactions

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the Pd(PPh₃)₄ is fresh and has been stored properly under an inert atmosphere.

-

Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.

-

Poor Solubility: If the starting materials are not sufficiently soluble in the chosen solvent system, consider alternative solvents like dioxane or DMF.[7]

-

-

Homocoupling of Boronic Acid: This side reaction can occur, leading to the formation of biphenyl. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.

-

Protodeboronation: The boronic acid can be protonated and decompose, especially in the presence of water and at elevated temperatures. Using anhydrous conditions or a less nucleophilic base can sometimes mitigate this issue.

-

Dehalogenation of the Aryl Halide: The starting 9-bromophenanthrene can be reduced to phenanthrene. This is more common with more reactive aryl iodides but can occur with bromides under certain conditions.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): A single spot on the TLC plate (after purification) indicates a high degree of purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenanthrene and phenyl rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.[8][9][10]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₁₄, M.W. = 254.33 g/mol ).

Safety Precautions

-

9-Bromophenanthrene: This compound is an irritant. Handle with gloves and in a well-ventilated fume hood.[11]

-

Palladium Catalysts: Palladium compounds can be toxic and are often flammable. Handle with care, avoiding inhalation of dust.[12][13][14][15]

-

Solvents: Toluene and ethanol are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

-